molecular formula C8H6BrClO3S B13103753 2-(2-Bromophenyl)-2-oxoethanesulfonyl chloride

2-(2-Bromophenyl)-2-oxoethanesulfonyl chloride

Cat. No.: B13103753
M. Wt: 297.55 g/mol
InChI Key: WQVGHBMTFKJDHC-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-oxoethanesulfonyl chloride is an organic compound with the molecular formula C8H6BrClO3S It is a derivative of ethanesulfonyl chloride, where the ethanesulfonyl group is substituted with a 2-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2-oxoethanesulfonyl chloride typically involves the reaction of 2-bromobenzoyl chloride with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{2-Bromobenzoyl chloride} + \text{Ethanesulfonyl chloride} \xrightarrow{\text{Pyridine}} \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts or bases, would apply to large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2-oxoethanesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The bromophenyl group can undergo oxidation to form bromophenyl sulfone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Alcohols: Formed by reduction of the carbonyl group.

    Sulfones: Formed by oxidation of the bromophenyl group.

Scientific Research Applications

2-(2-Bromophenyl)-2-oxoethanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2-oxoethanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules. The bromophenyl group can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzenesulfonyl chloride: Similar structure but lacks the carbonyl group.

    2-Bromophenylacetic acid: Contains a carboxyl group instead of a sulfonyl chloride group.

    2-Bromobenzoyl chloride: Contains a benzoyl group instead of an ethanesulfonyl group.

Uniqueness

2-(2-Bromophenyl)-2-oxoethanesulfonyl chloride is unique due to the presence of both a bromophenyl group and a sulfonyl chloride group, which confer distinct reactivity patterns. The combination of these functional groups allows for versatile applications in organic synthesis, making it a valuable compound for researchers.

Properties

Molecular Formula

C8H6BrClO3S

Molecular Weight

297.55 g/mol

IUPAC Name

2-(2-bromophenyl)-2-oxoethanesulfonyl chloride

InChI

InChI=1S/C8H6BrClO3S/c9-7-4-2-1-3-6(7)8(11)5-14(10,12)13/h1-4H,5H2

InChI Key

WQVGHBMTFKJDHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CS(=O)(=O)Cl)Br

Origin of Product

United States

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